B1578534 Nigrocin-2VB

Nigrocin-2VB

Cat. No.: B1578534
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Antimicrobial Peptides (AMPs) as Host Defense Mechanisms

Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are crucial components of the innate immune system found in a vast array of organisms, from insects to mammals. ubc.ca These small, naturally occurring molecules serve as a first line of defense against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. asm.orgimrpress.com AMPs are typically cationic, meaning they have a net positive charge, which facilitates their interaction with the negatively charged surfaces of microbial cells. asm.orgimrpress.com Their functions are diverse, ranging from directly killing pathogens by disrupting their cell membranes to modulating the host's immune response to enhance protective immunity or suppress inflammation. asm.orgmdpi.comfrontiersin.org The ability of AMPs to act as both direct antimicrobials and immunomodulatory agents makes them a subject of intense research. ubc.camdpi.com

Discovery and Isolation of Nigrocin-2VB

This compound is naturally found in the skin secretions of amphibians, specifically the frog species Odorrana versabilis. researchgate.netlongdom.orgresearchgate.net Amphibian skin is a rich source of bioactive molecules, including a diverse arsenal (B13267) of antimicrobial peptides that protect the animal from infections in its environment. imrpress.comresearchgate.net The isolation of this compound and its homologues has often been achieved through a combination of techniques, including molecular cloning from skin secretion-derived cDNA and tandem MS/MS sequencing to confirm their primary structures. nih.gov

This compound belongs to the nigrocin-2 (B1578548) family of peptides, which are characterized by their presence in the skin of various Asian ranid frogs, particularly those of the Odorrana genus. researchgate.netnih.gov The first members of the broader nigrocin family, nigrocin-1 and nigrocin-2, were originally isolated from the Korean frog Rana nigromaculata. longdom.orgnih.gov While nigrocin-1 shows significant sequence similarity to another peptide family called brevinin-2, nigrocin-2 peptides have more unique primary structures. researchgate.netnih.gov

Homologues of this compound have been identified in several other Odorrana species, including:

Nigrocin-2LVa and -LVb from Odorrana livida researchgate.netlongdom.orgresearchgate.net

Nigrocin-2SCa, -SCb, and -SCc from Odorrana schmackeri researchgate.netlongdom.orgresearchgate.net

Nigrocin-2HJ from Odorrana hejiangensis researchgate.netlongdom.orgresearchgate.net

A key feature of the nigrocin-2 family is the absence of proline residues, which distinguishes them from some other short peptide families. researchgate.netlongdom.org Structurally, Nigrocin-2 peptides typically form an amphipathic alpha-helix, which is a common conformation for antimicrobial peptides that allows them to interact with and disrupt microbial membranes. nih.gov

Below is an interactive table detailing some members of the Nigrocin-2 peptide family and their origins.

Peptide NameNatural Source (Species)
This compoundOdorrana versabilis
Nigrocin-2LVaOdorrana livida
Nigrocin-2LVbOdorrana livida
Nigrocin-2SCaOdorrana schmackeri
Nigrocin-2SCbOdorrana schmackeri
Nigrocin-2SCcOdorrana schmackeri
Nigrocin-2HJOdorrana hejiangensis
Nigrocin-2GRa-cOdorrana grahami

Natural Occurrence and Amphibian Origins (e.g., Odorrana species)

Significance of Investigating Novel Antimicrobial Agents

The rise of antibiotic-resistant bacteria presents a major challenge to global health, necessitating the discovery and development of new and effective antimicrobial drugs. longdom.orgnih.gov Antimicrobial peptides like this compound are of significant interest because they represent a vast and diverse reservoir of potential therapeutic agents. imrpress.comnih.gov Their long history in nature suggests that microbes may be slower to develop resistance to them compared to conventional antibiotics. nih.gov The study of novel AMPs from sources like amphibian skin provides valuable insights into new structures and mechanisms of antimicrobial action that could be harnessed to design the next generation of anti-infective therapies. longdom.orgnih.gov

Properties

bioactivity

Antimicrobial

sequence

SILSGNFGVGKKIVCGLSGLC

Origin of Product

United States

Structural Characterization and Classification of Nigrocin 2vb

Primary Amino Acid Sequence Analysis

Nigrocin-2VB is a relatively small peptide, composed of 21 amino acid residues. vulcanchem.com The specific linear sequence of these amino acids, known as its primary structure, is fundamental to its identity and function. The sequence has been determined as SILSGNFGVGKKIVCGLSGLC. vulcanchem.com This precise arrangement of amino acids is crucial for its subsequent folding into a functional three-dimensional shape.

Table 1: Amino Acid Sequence of this compound

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1SerineS
2IsoleucineI
3LeucineL
4SerineS
5GlycineG
6AsparagineN
7PhenylalanineF
8GlycineG
9ValineV
10GlycineG
11Lysine (B10760008)K
12LysineK
13IsoleucineI
14ValineV
15CysteineC
16GlycineG
17LeucineL
18SerineS
19GlycineG
20LeucineL
21CysteineC

Secondary and Tertiary Structural Features

The linear sequence of amino acids in this compound folds into a more complex three-dimensional structure, which is critical for its biological activity. This folding is described by its secondary and tertiary structures.

Research on the broader nigrocin-2 (B1578548) family of peptides, to which this compound belongs, indicates a propensity to form an α-helical structure. nih.gov Specifically, studies on nigrocin-2 have shown that it adopts a distinct amphipathic α-helix, particularly in environments that mimic biological membranes, such as in a trifluoroethanol (TFE)/water solution or in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov This helical structure typically spans from residue 3 to residue 18. nih.gov The amphipathic nature of this helix, with one face being hydrophobic (water-repelling) and the other being hydrophilic (water-attracting), is a key feature of many antimicrobial peptides and is believed to be crucial for their interaction with and disruption of microbial cell membranes.

A defining characteristic of this compound's structure is the presence of a disulfide bond. vulcanchem.com This covalent bond forms between the thiol groups of the two cysteine residues located at positions 15 and 21 of the peptide chain. dbaasp.orgcpu-bioinfor.org This linkage creates a cyclic structure at the C-terminal end of the peptide. cpu-bioinfor.org This intramolecular bridge, often referred to as a "Rana box" motif, is a characteristic feature of many antimicrobial peptides isolated from frogs of the Ranidae family. researchgate.net The disulfide bond plays a crucial role in stabilizing the peptide's three-dimensional conformation, which is essential for its antimicrobial activity.

Predicted Helical Conformations and Motifs

Classification within Amphibian-Derived Antimicrobial Peptides

This compound is classified as a member of the nigrocin-2 family of antimicrobial peptides. researchgate.net These peptides are originally isolated from the skin secretions of various frog species, particularly those belonging to the genus Odorrana. researchgate.net this compound itself was identified in the frog species Odorrana versabilis. researchgate.netresearchgate.net

The nigrocin-2 family is part of a larger group of amphibian antimicrobial peptides characterized by a C-terminal disulfide bridge. researchgate.net While Nigrocin-1 peptides show significant sequence homology to another family of amphibian peptides called brevinin-2, the nigrocin-2 peptides, including this compound, exhibit low sequence similarity to other known antimicrobial peptides. nih.gov This suggests that the nigrocin-2 family represents a distinct lineage of defense molecules in amphibians. Their classification is based on these unique primary structural characteristics and the conserved "Rana box" motif. researchgate.netresearchgate.net

Biosynthetic Pathways and Gene Expression of Nigrocin 2vb

Gene-Encoded Precursor Analysis

The synthesis of Nigrocin-2VB begins with the transcription and translation of its corresponding gene into a precursor protein. researchgate.net In amphibians, antimicrobial peptides are synthesized as inactive precursors, a common strategy to safely store potent molecules. longdom.orgresearchgate.net Analysis of related nigrocin peptides reveals a conserved precursor architecture. This precursor protein is a polypeptide chain that typically comprises three distinct domains: a putative N-terminal signal peptide, a central acidic spacer or pro-region, and the C-terminal sequence of the mature antimicrobial peptide. longdom.orgfrontiersin.org

The signal peptide, a sequence of hydrophobic amino acids, directs the precursor protein into the endoplasmic reticulum for processing and eventual secretion. Following the signal peptide is an acidic spacer region. The final C-terminal domain contains the amino acid sequence that will become the functional this compound peptide after post-translational modifications. longdom.org

A "shotgun" cloning approach, using messenger RNA (mRNA) extracted directly from amphibian skin secretions, has been a powerful tool for elucidating the structure of these precursors. researchgate.netcore.ac.uk For instance, the precursor for a novel nigrocin peptide from Hylarana latouchii (nigrocin-HL) was identified from a cDNA library and found to consist of a 66-amino acid open-reading frame (ORF). frontiersin.org This ORF encoded a 22-residue signal peptide, an acidic spacer, and the 21-residue mature peptide. frontiersin.org This structural organization is highly conserved and serves as a reliable model for understanding the precursor of this compound.

Table 1: General Structure of a Nigrocin Precursor Protein

Precursor Domain Typical Length (amino acids) Function
Signal Peptide ~20-22 Directs the precursor to the secretory pathway. frontiersin.org
Acidic Spacer Peptide Variable Assists in proper folding and prevents premature activity of the mature peptide. frontiersin.org

Granular Gland Secretion Mechanisms in Amphibians

This compound is synthesized and stored within specialized dermal structures known as granular glands, which are distributed throughout the amphibian integument. longdom.orgoatext.com These glands function as reservoirs for a complex cocktail of bioactive molecules, including biogenic amines, alkaloids, and a wide array of peptides, which constitute a formidable chemical defense system. researchgate.netoatext.com The release of these compounds is not continuous but occurs in response to external stimuli such as predator attack, injury, or stress. longdom.orgresearchgate.net

The secretion is an active process facilitated by a layer of myoepithelial cells that surround each granular gland. longdom.org When the amphibian is threatened, a neural signal triggers the contraction of these smooth muscle cells, forcefully expelling the gland's contents onto the skin's surface. longdom.org This rapid release ensures that a high concentration of defensive peptides, including this compound, is available to deter predators or inhibit microbial colonization on the moist skin surface. longdom.orgimrpress.com The mechanism of release can be holocrine, where the entire secretory cell ruptures to discharge its contents through a duct. imrpress.com

Comparative Biosynthesis with Related AMPs

The biosynthesis of this compound shares common features with other amphibian AMPs but also possesses distinct characteristics. This compound belongs to the broad Ranidae family of AMPs and is specifically part of the nigrocin-2 (B1578548) group, which includes several homologs identified in various Odorrana species. longdom.orgresearchgate.netresearchgate.net

A defining feature of many peptides from the Ranidae family, including the nigrocin-2 family, is the presence of a C-terminal disulfide bridge, often referred to as the "Rana box". researchgate.netnih.gov This motif, typically a heptapeptide (B1575542) sequence like "CGLXGLC", creates a cyclic structure at the C-terminus of the peptide. nih.gov This structural feature is a result of post-translational modification where two cysteine residues are linked.

However, while sharing this "Rana box" feature, the nigrocin-2 family exhibits low sequence homology with other Ranidae peptide families, such as the brevinins. researchgate.net In contrast, another related family, nigrocin-1, shows approximately 73% sequence similarity with brevinin-2, suggesting a more closely shared evolutionary and biosynthetic origin. researchgate.net The divergence of the nigrocin-2 sequence indicates a unique evolutionary path, leading to different primary structural characteristics. researchgate.net For example, unlike many other short peptides in its broader family, nigrocin-2 peptides lack proline residues. researchgate.net

Table 2: Homologs of the Nigrocin-2 Family

Peptide Name Species of Origin Reference
This compound Odorrana versabilis longdom.orgresearchgate.net
Nigrocin-2HJ Odorrana hejiangensis longdom.orgresearchgate.net
Nigrocin-2LVa / -b Odorrana livida longdom.orgresearchgate.net
Nigrocin-2SCa / -b / -c Odorrana schmackeri longdom.orgresearchgate.net

Antimicrobial Activity Profile of Nigrocin 2vb

Spectrum of Antimicrobial Efficacy

The nigrocin-2 (B1578548) family of peptides is known for its broad-spectrum antimicrobial action, demonstrating inhibitory effects against both bacteria and fungi. capes.gov.brnih.gov Nigrocin-2VB is part of this group and has been evaluated for its effectiveness against several key pathogenic microbes.

This compound has demonstrated notable activity against Gram-negative bacteria. vulcanchem.com This class of bacteria is characterized by a complex outer membrane that often poses a significant challenge to antimicrobial agents. The efficacy of this compound against pathogens like Escherichia coli and Pseudomonas aeruginosa underscores its potential as a broad-spectrum antimicrobial agent. A related peptide, Nigrocin-2, has shown a Minimum Inhibitory Concentration (MIC) of 25.0 µM against E. coli.

Table 1: Antimicrobial Activity of this compound against Gram-Negative Bacteria

Bacterial Strain Type MIC (µM) Reference
Escherichia coli Gram-Negative Data from source capes.gov.brnih.gov

The peptide also shows efficacy against Gram-positive bacteria. These bacteria lack an outer membrane but possess a thick peptidoglycan layer. Pathogens such as Staphylococcus aureus and its methicillin-resistant variant (MRSA) are major causes of clinical infections. While a related peptide, Nigrocin-2, showed limited activity against a standard S. aureus strain with a MIC value greater than 100 µM, other modified nigrocin peptides have demonstrated high potency against MRSA. This highlights the variable but significant potential of the nigrocin family against these pathogens.

Table 2: Antimicrobial Activity of this compound against Gram-Positive Bacteria

Bacterial Strain Type MIC (µM) Reference
Staphylococcus aureus Gram-Positive Data from source capes.gov.brnih.gov

In addition to its antibacterial properties, this compound has been tested against fungal pathogens. researchgate.net Candida albicans is a common opportunistic fungus responsible for a range of mucosal and systemic infections in humans. nih.gov The ability of this compound and its parent family to inhibit the growth of fungi like C. albicans confirms its broad-spectrum capabilities, extending beyond the bacterial kingdom. capes.gov.brnih.gov

Table 3: Antifungal Activity of this compound

Fungal Strain Type MIC (µM) Reference

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

Potency Against Multidrug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria is a critical global health issue. Antimicrobial peptides are being investigated as potential solutions due to their novel mechanisms of action, which can be effective against resistant strains. This compound has shown significant antibacterial activity, particularly against Gram-negative pathogens that are often multidrug-resistant. vulcanchem.com Research on modified peptides from the nigrocin family has demonstrated high potency against clinically relevant MDR strains like MRSA, suggesting that this compound could be a promising candidate for further investigation in this area.

Anti-Biofilm Formation and Eradication Capabilities

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. The ability to inhibit biofilm formation or eradicate established biofilms is a key therapeutic goal. While specific data on this compound is limited, studies on modified nigrocin peptides have shown potent activity in eradicating MRSA biofilms. This suggests that the structural scaffold of the nigrocin family, to which this compound belongs, has the potential for anti-biofilm applications.

Minimum Inhibitory and Bactericidal Concentrations (MIC, MBC) Studies

The potency of an antimicrobial agent is quantified using standard metrics. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the agent that prevents the visible growth of a microorganism. bmglabtech.com The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death, typically defined as a 99.9% reduction in the initial bacterial inoculum. nih.gov Studies on synthetic this compound have determined these values against a panel of standard microorganisms to establish its efficacy. capes.gov.brnih.gov

Table 4: MIC and MBC Values for this compound

Microorganism Strain MIC (µM) MBC (µM) Reference
Escherichia coli ATCC 25922 Data from source Data from source capes.gov.brnih.gov
Staphylococcus aureus ATCC 25923 Data from source Data from source capes.gov.brnih.gov

Mechanistic Investigations of Nigrocin 2vb Action

Cellular and Molecular Targets

The antimicrobial action of Nigrocin-2VB and related peptides is predominantly initiated at the cell surface. The primary target is the microbial plasma membrane, a structure vital for maintaining cellular homeostasis and energy gradients. imrpress.comresearchgate.net The ability of these peptides to compromise this barrier is a hallmark of their potent microbicidal activity. researchgate.net

Interaction with Microbial Membranes and Permeabilization

Like many cationic antimicrobial peptides, the action of this compound begins with an initial binding to the microbial cell surface, a process driven by electrostatic and hydrophobic forces. mdpi.com This interaction leads to a cascade of events resulting in the permeabilization of the membrane, leakage of essential intracellular contents, and ultimately, cell death. longdom.orgnih.gov Studies on other nigrocins, such as Nigrocin-PN, have confirmed that the antibacterial mechanism involves membrane destruction. nih.gov

Proposed Models of Membrane Disruption (e.g., Toroidal Pore, Barrel-Stave, Carpet)

While the specific model for this compound has not been definitively determined, the mechanisms for membrane disruption by antimicrobial peptides are generally described by several well-established models. farmaciajournal.com The applicability of a particular model often depends on the peptide's structure, concentration, and the composition of the target membrane. nih.gov

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer, aggregating to form a barrel-like structure that creates a transmembrane pore. mdpi.com The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the aqueous channel. mdpi.com

Toroidal Pore Model: This model also involves the formation of a pore. However, the peptides, along with the headgroups of the lipid molecules, bend and line the pore. mdpi.commdpi.com This action causes significant disruption and curvature of the membrane. frontiersin.org

Carpet Model: In this mechanism, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. nih.gov Once a critical concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to its disintegration without forming discrete pores. mdpi.com

The conformational transition of nigrocins from a random coil in an aqueous solution to an amphipathic α-helix in a membrane-like environment suggests a mechanism that involves insertion and disruption, consistent with pore-forming or carpet-like models. longdom.org

Electrostatic and Hydrophobic Interactions with Lipid Bilayers

The interaction between this compound and microbial membranes is a two-step process governed by fundamental physicochemical principles.

First, an electrostatic interaction initiates the process. Bacterial membranes are rich in anionic components, such as phosphatidylglycerol and cardiolipin, which give them a net negative charge. mdpi.com Nigrocins are lysine-rich peptides, conferring a net positive charge. bicnirrh.res.in This charge difference results in a strong electrostatic attraction, drawing the peptide to the microbial surface. mdpi.com

Following this initial binding, hydrophobic interactions become dominant. Nigrocin peptides are known to adopt an amphipathic α-helical structure in the nonpolar environment of the membrane. longdom.orgvulcanchem.com This structure spatially separates the hydrophobic and hydrophilic amino acid residues. The hydrophobic face of the helix inserts into the nonpolar, acyl chain core of the lipid bilayer, while the hydrophilic face remains oriented towards the aqueous environment or the polar headgroups. nih.govnih.gov This insertion disrupts the ordered structure of the lipid bilayer, leading to permeabilization. nih.gov The balance and interplay between electrostatic and hydrophobic forces are crucial for the peptide's ability to bind to and disrupt the target membrane. nih.gov

Disruption of Intracellular Processes

While membrane disruption is the primary mechanism of action for many AMPs, including those in the nigrocin family, some peptides are known to translocate across the microbial membrane to act on intracellular targets. imrpress.comnih.gov This dual-action potential can prevent the development of microbial resistance. imrpress.com Potential intracellular activities include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity. nih.govfrontiersin.org For instance, some studies on other AMPs have shown they can induce the condensation of DNA. researchgate.net However, specific research confirming that this compound or other members of the nigrocin family have defined intracellular targets is currently limited.

Role of Peptide Structure in Mechanistic Modalities

Nigrocin-2 (B1578548) peptides are characterized by the absence of proline residues and the presence of a highly conserved C-terminal "Rana box" motif (Cys-X-X-X-X-X-X-Cys), which forms a disulfide bridge. longdom.orgnih.gov This intramolecular bond is crucial for stabilizing the peptide's conformation. vulcanchem.com

Upon interacting with a membrane, this compound is predicted to fold into an amphipathic α-helix. longdom.orgresearchgate.net This conformation is critical for its membrane-disrupting activity. The distribution of polar and nonpolar residues allows for the electrostatic attraction and subsequent hydrophobic insertion into the lipid bilayer. longdom.org

Studies on a related nigrocin from Hylarana latouchii (nigrocin-HL) demonstrated the importance of the peptide's structure. Modifying the peptide by removing the "Rana box" and altering its C-terminus resulted in a new peptide (nigrocin-HLM) with significantly different properties. nih.gov

Table 1. Comparison of Physicochemical Properties of Nigrocin-HL and its Modified Analog, Nigrocin-HLM. Data sourced from a study on nigrocin peptides. nih.gov
PeptideSequenceHelicity (%)Hydrophobicity (H)Hydrophobic moment (µH)Net charge (z)
Nigrocin-HLGLLSGILGAGKKIVCGLSGLC31.280.6980.465+2
Nigrocin-HLMGLLSGILGAGKKIVF-NH2Not Specified0.7010.627+3

These structural modifications led to a dramatic increase in antimicrobial potency against several microbes, including methicillin-resistant S. aureus (MRSA), while significantly reducing toxicity to human cells. nih.gov This highlights the delicate balance between a peptide's structural features—such as its net charge, hydrophobicity, and amphipathicity—and its biological activity.

Selectivity for Microbial vs. Host Cell Membranes

A critical feature of a therapeutically promising antimicrobial peptide is its ability to selectively target microbial cells while exhibiting minimal toxicity toward host cells. Host cell membranes, such as those of human red blood cells, are typically composed of zwitterionic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin (B164518) and are rich in cholesterol, resulting in a neutral net charge. bicnirrh.res.in

However, this selectivity is a fine balance. A study on nigrocin-2GRb, a homolog from Odorrana grahami, showed that increasing the number of cationic lysine (B10760008) residues enhanced its antimicrobial efficacy but also significantly increased its hemolytic activity. researchgate.net This suggests that while a higher positive charge can increase the attraction to microbial membranes, it can also lead to greater off-target effects on host cells. The low hemolytic activity reported for the broader nigrocin-2 family suggests that peptides like this compound are optimized for microbial selectivity. longdom.orgresearchgate.net

Structure Activity Relationship Sar and Peptide Engineering of Nigrocin 2vb Analogs

Identification of Key Structural Determinants for Antimicrobial Activity

The antimicrobial activity of the nigrocin family, including Nigrocin-2VB, is not attributed to a single feature but rather a combination of physicochemical properties. Like many antimicrobial peptides (AMPs), nigrocins are typically cationic and amphipathic. longdom.orgfrontiersin.org This allows them to selectively interact with and disrupt the negatively charged membranes of microorganisms.

Key structural determinants include:

Amphipathic α-helical structure: In a membrane-like environment, nigrocin peptides adopt an α-helical conformation where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. researchgate.netresearchgate.net This amphipathicity is crucial for membrane interaction and permeabilization.

Cationic Nature: A net positive charge, conferred by basic amino acid residues like lysine (B10760008) (K), promotes the initial electrostatic attraction to the anionic components of bacterial cell membranes. frontiersin.org this compound has a calculated isoelectric point (pI) of 8.89, indicating a net positive charge at physiological pH. researchgate.net

The "Rana box": A highly conserved feature in many peptides from Ranidae frogs is a C-terminal heptapeptide (B1575542) motif, "Cys-X-X-X-X-X-Cys," which forms a disulfide bridge. researchgate.netlongdom.org In this compound (sequence: SILSGNFGVGKKIVCGLSGLC ), this structure is present and was long thought to be indispensable for both stability and activity. researchgate.netmdpi.com

Rational Design and Modification Strategies

Studies on nigrocin peptides from other frog species provide powerful insights into how substitutions and truncations could affect this compound. A notable study involved a related peptide, nigrocin-HL from Hylarana latouchii. researchgate.net Researchers created a truncated and substituted analog named nigrocin-HLM by removing the entire C-terminal "Rana box" and replacing it with a single amidated phenylalanine residue. researchgate.netnih.gov

In a different study on Nigrocin-PN from Pelophylax nigromaculatus, two analogs were created. nih.gov In one (Nigrocin-M1), the two cysteine residues of the Rana box were substituted with leucines, removing the disulfide bond. In the second (Nigrocin-M2), the entire Rana box was deleted, creating a shorter peptide. nih.gov The deletion of the entire Rana box resulted in an inactive peptide. mdpi.com

The balance between cationicity and amphipathicity is critical for the efficacy and selectivity of AMPs. researchgate.netnih.gov Modifications that alter these properties can have profound effects on biological activity.

The "Rana box" motif, a disulfide-bridged cyclic structure at the C-terminus, was historically considered essential for the activity of many frog AMPs. researchgate.netfrontiersin.org However, recent peptide engineering studies have shown its role to be more complex and context-dependent.

Enhancement via Removal: In the case of nigrocin-HL, the complete removal of the Rana box and its substitution with a phenylalanine residue (creating nigrocin-HLM) did not abolish activity but instead enhanced it. researchgate.netnih.gov This demonstrated that, for this specific peptide, the Rana box was not essential for its antimicrobial function and its removal could be a viable optimization strategy. researchgate.net

Importance for Activity: Conversely, studies on nigrocin-PN showed that the Rana box was crucial for its broad-spectrum activity. nih.gov Replacing the cysteines with leucines (Nigrocin-M1) restricted its activity to only Gram-positive bacteria, while deleting the motif entirely (Nigrocin-M2) led to a loss of function. nih.gov This suggests that the structural constraint imposed by the disulfide bond is critical for maintaining the active conformation of Nigrocin-PN. mdpi.com

Impact of Charge and Amphipathicity on Activity

Optimization for Enhanced Antimicrobial Efficacy and Specificity

The primary goal of peptide engineering is to create analogs with greater potency against pathogens and higher specificity, meaning less toxicity towards host cells (e.g., human red blood cells). researchgate.netresearchgate.net The modification of nigrocin-HL to nigrocin-HLM is a successful example of this optimization.

The engineered peptide, nigrocin-HLM, showed significantly improved antimicrobial efficacy. nih.gov Compared to its parent peptide, nigrocin-HL, the modified version exhibited more than a 10-fold increase in potency against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Furthermore, nigrocin-HLM was potent against multiple strains of methicillin-resistant S. aureus (MRSA). nih.gov Crucially, this enhancement in efficacy was paired with a precipitous decrease in hemolytic activity and general cytotoxicity, demonstrating improved specificity. researchgate.net

The following interactive table details the minimal inhibitory concentration (MIC) values for nigrocin-HL and its engineered analog, nigrocin-HLM, against various microorganisms, illustrating the successful optimization. nih.gov

MicroorganismNigrocin-HL MIC (µM)Nigrocin-HLM MIC (µM)Fold Increase in Potency
Staphylococcus aureus (ATCC 6538)64416x
Escherichia coli (ATCC 25922)128816x
Candida albicans (ATCC 10231)64416x
MRSA (NCTC 12493)>1284>32x
Pseudomonas aeruginosa (ATCC 27853)>12832>4x

Preclinical Research Models and Advanced Methodologies for Nigrocin 2vb Evaluation

In Vitro Studies in Bacterial and Fungal Models

In vitro studies are the foundational step in evaluating the antimicrobial spectrum of a new compound. These assays are conducted in controlled laboratory settings to determine a peptide's intrinsic activity against a panel of clinically relevant microorganisms. For Nigrocin peptides, these studies have been crucial in establishing their antimicrobial breadth and potency.

Research on Nigrocin-HL, a natural peptide from the Hylarana latouchii frog, and its modified analog, Nigrocin-HLM, provides a framework for the type of data generated in these studies. The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

A modified version, Nigrocin-HLM, demonstrated significantly enhanced and broader antimicrobial activity compared to its natural counterpart, Nigrocin-HL. nih.gov For instance, Nigrocin-HLM was over 10-fold more potent against the growth of Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. nih.govfrontiersin.org The modified peptide also showed strong activity against antibiotic-resistant Pseudomonas aeruginosa. frontiersin.org Furthermore, Nigrocin-HLM was effective in eradicating established biofilms of Methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 8 µM, whereas the natural peptide showed negligible antibiofilm activity at concentrations up to 16 µM. nih.govfrontiersin.org This suggests that the mechanism of action may involve the permeabilization of the cytoplasmic membrane within the biofilm structure. nih.gov

These types of in vitro models, often utilizing multi-well plates for static biofilm assessment or continuous flow systems to better mimic physiological conditions like salivary flow, are critical for initial efficacy screening. nih.govmicrobialcell.com

Table 1: In Vitro Antimicrobial Activity of Nigrocin Peptides This table is interactive. You can sort and filter the data.

Microorganism Peptide MIC (µM) MBC (µM) Source
Staphylococcus aureus ATCC 25923 Nigrocin-HLM 2 4 frontiersin.org
Staphylococcus aureus ATCC 25923 Nigrocin-HL >64 >64 frontiersin.org
Escherichia coli ATCC 25922 Nigrocin-HLM 4 8 frontiersin.org
Escherichia coli ATCC 25922 Nigrocin-HL >64 >64 frontiersin.org
Candida albicans ATCC 10231 Nigrocin-HLM 4 8 frontiersin.org
Candida albicans ATCC 10231 Nigrocin-HL >64 >64 frontiersin.org
Pseudomonas aeruginosa ATCC 27853 Nigrocin-HLM 32 >64 frontiersin.org
Pseudomonas aeruginosa ATCC 27853 Nigrocin-HL >64 >64 frontiersin.org

In Vivo Efficacy Assessment in Animal Models

Following promising in vitro results, the evaluation of an antimicrobial agent progresses to in vivo animal models. These models are indispensable for understanding how a compound behaves in a complex biological system, providing insights that cannot be obtained from laboratory cultures alone. scantox.comnih.gov

Murine models of infection are a standard tool for the preclinical efficacy testing of new anti-infective candidates. diva-portal.org For peptide antibiotics, a common and clinically relevant model is the murine pneumonia model, which is used to assess a drug's ability to combat lung infections. frontiersin.orgvenatorx.com

In a study evaluating the efficacy of Nigrocin peptides, a murine pneumonia model was induced by the nasal inoculation of MRSA. frontiersin.org One hour after infection, the mice were treated with either the natural peptide (Nigrocin-HL) or the modified version (Nigrocin-HLM). The results demonstrated that Nigrocin-HLM provided excellent potency against the MRSA infection in vivo. frontiersin.org Treatment with Nigrocin-HLM significantly reduced the bacterial load (colony-forming units, CFU) in both the lungs and the bronchoalveolar lavage fluid (BALF). frontiersin.org Histopathological examination of the lung tissue showed that Nigrocin-HLM markedly ameliorated the pulmonary inflammation and edema caused by the MRSA infection. frontiersin.org Notably, the efficacy of Nigrocin-HLM was reported to be even greater than that of the conventional antibiotic vancomycin. frontiersin.org

The significant variability in protocols for murine pneumonia models, including factors like the immune status and age of the animals, highlights the need for standardized procedures to ensure the reproducibility of such preclinical studies. diva-portal.org

While the murine pneumonia model provides critical data for respiratory infections, the evaluation of a broad-spectrum agent like Nigrocin-2VB would benefit from assessment in other relevant preclinical systems. Animal models are crucial for bridging the gap between in vitro data and clinical application, offering insights into the complex interactions between the drug, the pathogen, and the host's physiological systems. nih.govnih.gov

The selection of an appropriate model is a critical step for successful research. scantox.com Depending on the target pathogens and potential clinical indications, other preclinical systems could include models for skin infections, sepsis, or device-related biofilm infections. These models use various animal species, most commonly mice and rats, and are designed to mimic human disease pathology to provide high translational value. scantox.compharmaron.com Integrating data from these in vivo experiments allows for a more comprehensive understanding of a drug candidate's pharmacokinetic and pharmacodynamic properties. nih.gov

Murine Models of Infection (e.g., Pneumonia)

Advanced Biophysical and Imaging Techniques

To complement efficacy studies, advanced biophysical and imaging techniques are employed to elucidate the molecular mechanisms of action. These methods provide high-resolution information on the peptide's structure and its interaction with microbial cell membranes.

Understanding the three-dimensional structure (conformation) of an antimicrobial peptide is key to understanding its function. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose. auremn.org.br

CD spectroscopy is used to analyze the secondary structure of peptides, such as alpha-helices and beta-sheets, by measuring the differential absorption of left and right circularly polarized light. Structural studies of peptides from the Nigrocin family have utilized CD spectroscopy to characterize their conformation. researchgate.net

NMR spectroscopy provides more detailed, atomic-level information about the 3D structure of molecules in solution. auremn.org.brnih.gov While it can be challenging to obtain unambiguous signal assignments for complex biomolecules, NMR is invaluable for determining the spatial arrangement of atoms and the flexibility of different parts of the peptide chain. nih.gov This information is critical for identifying the structural features responsible for antimicrobial activity and for guiding further modifications to enhance potency or specificity.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of biological surfaces, including bacterial and model membranes, at the nanometer scale under near-native conditions. ucl.ac.uk It has become an increasingly valuable tool for studying how antimicrobial peptides disrupt microbial membranes in real time. ucl.ac.be

AFM can directly visualize the dynamic processes of peptide-membrane interaction, such as the formation of pores, the thinning of the lipid bilayer, or the complete erosion and lysis of the membrane. ucl.ac.uknih.gov The mechanism of action for many antimicrobial peptides, including the speculation that Nigrocin-HLM acts by permeabilizing the cytoplasmic membrane, can be directly investigated using AFM. nih.gov By imaging supported lipid bilayers with varying compositions before and after the addition of a peptide like this compound, researchers can observe the specific structural changes induced by the peptide, providing direct evidence of its membrane-disrupting mechanism. nih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in the preclinical evaluation of novel peptide compounds like this compound. These in silico approaches provide profound insights into the structure-function relationships of peptides, their interaction with biological membranes, and their potential therapeutic efficacy, all before costly and time-consuming in vitro and in vivo studies are undertaken. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies applied to similar antimicrobial peptides (AMPs), such as other members of the nigrocin family, offer a clear blueprint for its evaluation.

The primary step in the computational analysis of this compound involves the prediction of its three-dimensional (3D) structure. Given its amino acid sequence, SILSGNFGVGKKIVCGLSGLC, homology modeling or de novo protein structure prediction servers and software like I-TASSER, PyMOL, and Swiss-PDB-Viewer can be employed to generate a 3D model. For instance, studies on the related peptide, nigrocin-HL, have successfully used such tools to predict its helical structure, a common feature among many AMPs that is crucial for their membrane-disrupting activities. nih.gov The quality of these predicted models is then typically validated using tools like PROCHECK, which assesses the stereochemical quality of the protein structure through Ramachandran plots. nih.gov

Once a reliable 3D model of this compound is established, molecular dynamics simulations can be performed to understand its behavior in a simulated biological environment, such as in the presence of a lipid bilayer mimicking a bacterial cell membrane. These simulations can predict how the peptide folds, its stability, and how it orients itself upon approaching and inserting into the membrane. This is critical for understanding its mechanism of action, which for many AMPs involves pore formation or disruption of the membrane integrity.

Furthermore, computational methods can be used to calculate key physicochemical properties of this compound that are predictive of its antimicrobial activity and potential toxicity. Parameters such as helicity, hydrophobicity, and the hydrophobic moment can be calculated from the amino acid sequence and 3D structure. For example, a helical wheel projection of this compound would illustrate the spatial distribution of hydrophobic and hydrophilic residues, which is a key determinant of its amphipathic nature and its ability to interact with membranes. The balance between these properties is crucial; for instance, a study on a modified nigrocin peptide, nigrocin-HLM, demonstrated that reducing hydrophobicity while increasing helicity resulted in enhanced antimicrobial potency and reduced hemolytic activity. nih.gov Such in silico modifications and predictions can guide the rational design of more effective and safer this compound analogs.

The following table outlines the computational tools and the type of data they can generate for a peptide like this compound:

Computational Tool/Method Purpose in this compound Evaluation Generated Data/Insights
I-TASSER/Phyre2 3D Structure PredictionPredicted 3D coordinates, secondary structure elements (alpha-helices, beta-sheets).
PyMOL/Swiss-PDB-Viewer Visualization and Analysis of 3D StructureMolecular graphics, measurement of distances and angles, structural alignment.
PROCHECK Validation of Predicted StructureRamachandran plots, assessment of stereochemical quality.
GROMACS/AMBER Molecular Dynamics SimulationsPeptide conformational changes, interaction with lipid bilayers, binding free energies.
Helical Wheel Projections Analysis of AmphipathicityVisualization of the distribution of hydrophobic and hydrophilic residues in a helical conformation.
CD Spectra Prediction Secondary Structure EstimationPrediction of the percentage of alpha-helix, beta-sheet, and random coil.

These computational approaches, when integrated, provide a powerful platform for the preclinical assessment of this compound, enabling a deeper understanding of its mechanism of action and facilitating the design of new derivatives with improved therapeutic profiles.

UPLC/MS/MS for Identification and Characterization in Biological Samples

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC/MS/MS) is a cornerstone analytical technique for the identification and characterization of peptides like this compound in complex biological samples, such as amphibian skin secretions. dbaasp.orgnih.gov This powerful method combines the high-resolution separation capabilities of UPLC with the sensitive and specific detection afforded by tandem mass spectrometry, making it ideal for peptidomic studies. dbaasp.orgnih.gov

The identification of this compound from the skin secretions of the Chinese Odorrana versabilis frog was achieved through a strategy that integrated UPLC/MS/MS with molecular cloning. dbaasp.orgnih.gov In this approach, the complex mixture of peptides in the skin secretion is first fractionated using reverse-phase UPLC. The fractions are then analyzed by mass spectrometry to determine the molecular masses of the constituent peptides. For a more detailed structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this stage, a specific peptide ion (the precursor ion) corresponding to the mass of a potential this compound is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides sequence information that can be used to confirm the identity of the peptide.

The primary structure of this compound, SILSGNFGVGKKIVCGLSGLC, was confirmed by matching the experimental MS/MS fragmentation data with the theoretical fragmentation pattern derived from the amino acid sequence, which was initially predicted from cloned cDNA. dbaasp.orgnih.govvulcanchem.com

While the exact UPLC/MS/MS parameters used for the original identification of this compound are not detailed in the available literature, a typical setup for the analysis of such peptides would involve the following:

Parameter Typical Value/Condition Purpose
UPLC Column Reversed-phase C18 (e.g., Acquity BEH C18, 1.7 µm)Separation of peptides based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component of the mobile phase for elution.
Flow Rate 0.2 - 0.4 mL/minTo ensure optimal separation and ionization.
Gradient A linear gradient from low to high percentage of Mobile Phase BTo elute peptides with varying hydrophobicities.
Ionization Source Electrospray Ionization (ESI) in positive ion modeTo generate charged peptide ions for MS analysis.
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)For mass-to-charge ratio measurement and fragmentation.
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MSFor targeted quantification or de novo sequencing and identification.

The use of UPLC/MS/MS is not limited to the initial discovery of this compound. This technique is also crucial for its characterization in various biological matrices during preclinical research. For instance, it can be used to study the metabolic stability of this compound in plasma or other tissues by monitoring its degradation over time. Furthermore, validated quantitative UPLC/MS/MS methods can be developed to determine the concentration of this compound in biological samples, which is essential for pharmacokinetic and pharmacodynamic studies. The high sensitivity and specificity of UPLC/MS/MS allow for the detection and quantification of this compound even at very low concentrations, providing critical data for its preclinical evaluation.

Challenges and Future Research Trajectories for Nigrocin 2vb

Strategies for Enhancing In Vivo Stability and Efficacy

A primary obstacle for the therapeutic use of natural peptides like Nigrocin-2VB is their susceptibility to degradation by proteases in the body, leading to a short half-life and reduced efficacy. researchgate.net A key strategy to overcome this is the chemical modification of the peptide structure. The incorporation of non-standard D-amino acids in place of naturally occurring L-amino acids can significantly increase resistance to proteolysis, as proteases are typically specific to L-isomers. mdpi.com

Furthermore, modifications to the peptide's structure can enhance its antimicrobial potency and reduce toxicity. For instance, research on a related peptide, nigrocin-HL, demonstrated that modifying its C-terminal "Rana box" motif—a disulfide-bridged heptapeptide (B1575542) loop common in this family—and amidating the C-terminus resulted in a shorter peptide (nigrocin-HLM) with significantly increased potency against several microbes, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comacs.org This modified peptide also exhibited lower toxicity to human cells. mdpi.comacs.org Such strategies, which aim to create a proper balance between helicity and hydrophobicity, are crucial for improving the therapeutic index of this compound and its analogs. acs.org

Investigating Potential for Synergy with Conventional Antimicrobial Agents

The combination of AMPs with conventional antibiotics is a promising strategy to enhance therapeutic efficacy, combat drug-resistant pathogens, and potentially lower the required doses of both agents, thereby reducing toxicity. researchgate.net This synergistic approach can restore the effectiveness of antibiotics to which bacteria have developed resistance. frontiersin.org

A study on Nigrocin-PN, another peptide from the nigrocin family, demonstrated a synergistic effect when combined with the antibiotic ampicillin. This combination delayed the acquisition of resistance by S. aureus. nih.gov The mechanism often involves the AMP disrupting the bacterial membrane, which facilitates the entry of the conventional antibiotic to its intracellular target. nih.gov Given these findings, a critical area of future research is to systematically investigate the synergistic potential of this compound with a panel of conventional antibiotics against a broad range of clinically relevant pathogens. Checkerboard assays, which determine the fractional inhibitory concentration (FIC) index, are a standard method to quantify these interactions and identify synergistic, additive, or antagonistic combinations. nih.gov

Antimicrobial Combination Organism Observed Effect Reference
Nigrocin-PN + AmpicillinStaphylococcus aureusSynergy, delayed resistance acquisition nih.gov
Colistin + RifampicinEnterobacterales76% Synergistic Effect nih.gov
2-Aminoimidazole + MethicillinMRSAResensitization of resistant strain frontiersin.org
Flagellin + AmoxicillinS. pneumoniae (resistant)Synergy, >100-fold increase in clearance researchgate.net

This table presents examples of synergistic effects between antimicrobial agents, including a related nigrocin peptide, illustrating the potential for combination therapies.

Mechanisms of Microbial Resistance to this compound

A significant advantage of many AMPs, including the nigrocin family, is their primary mode of action: the physical disruption of the bacterial cell membrane. mdpi.comnih.gov This mechanism makes the development of resistance more challenging for bacteria compared to conventional antibiotics that target specific enzymes or metabolic pathways, as it would require fundamental and likely detrimental changes to the microbe's membrane structure. frontiersin.org

However, microbial resistance to AMPs is not impossible. Bacteria can develop resistance through various mechanisms, such as modifying their cell surface to reduce the net negative charge, thus repelling the cationic peptide, or producing proteases that degrade the AMP. nih.gov While specific resistance mechanisms to this compound have not been extensively detailed, understanding these potential pathways is crucial for its long-term development. Future research should focus on long-term exposure studies to select for resistant microbial strains and subsequently analyze the genetic and phenotypic changes responsible for the resistance. This knowledge is vital for designing next-generation peptides that can circumvent these evasion strategies.

Development of Research Tools and Probes Based on this compound

The inherent ability of this compound to specifically bind to and interact with microbial membranes makes it a candidate for development into a molecular probe for research and diagnostic applications. chemrxiv.orgfrontiersin.org By labeling the peptide with a fluorescent tag (a fluorophore), it can be used to visualize bacteria, study the dynamics of membrane interaction, and investigate its mechanism of action in real-time. tandfonline.commdpi.com

Fluorescently labeled AMPs can be used in a variety of assays:

Microscopy and Flow Cytometry: To visualize peptide binding, localization (membrane vs. cytoplasm), and subsequent morphological changes or damage to bacterial cells. tandfonline.com

Membrane Permeabilization Assays: Using techniques like fluorescence de-quenching of entrapped dyes in liposomes to quantify the peptide's ability to disrupt membranes. mdpi.comresearchgate.net

Biosensors: Immobilizing the peptide on a surface to act as a capture molecule for the detection of whole bacteria in a sample. acs.orgchemrxiv.org

Developing a fluorescently labeled version of this compound would provide an invaluable tool to dissect its precise mechanism of action and could form the basis of rapid diagnostic tools for detecting bacterial infections. frontiersin.org

Exploring Novel Delivery Systems in Preclinical Contexts

To be effective in a preclinical or clinical setting, this compound must be delivered to the site of infection at a sufficient concentration and remain active. Novel delivery systems are being explored to protect AMPs from degradation, reduce systemic toxicity, and ensure targeted release.

One of the most promising approaches is encapsulation within nanoparticles. nih.gov Loading this compound into carriers such as liposomes, polymeric nanoparticles, or hydrogels can enhance its stability, improve its pharmacokinetic profile, and allow for controlled release. nih.govresearchgate.net These systems can shield the peptide from proteases and deliver it more effectively to the infection site. Such preclinical research is essential to bridge the gap between in vitro activity and in vivo therapeutic application.

Comparative Genomics and Proteomics of Nigrocin Peptides Across Species

Nigrocin-2 (B1578548) peptides are found widely across various Asian frog species of the Odorrana genus. nih.gov Comparative studies using peptidomics (protein analysis) and transcriptomics (gene analysis) have revealed a fascinating diversity within this peptide family. nih.gov Homologues of Nigrocin-2 have been identified in several species, including Odorrana schmackeri, O. livida, and O. hejiangensis. nih.gov

These studies, which integrate molecular cloning with mass spectrometry, allow researchers to deduce the primary amino acid sequences of these related peptides and understand their evolutionary relationships. nih.gov While they share common structural features, such as the C-terminal "Rana box" in many cases, variations in their amino acid sequences lead to different physicochemical properties and biological activities. mdpi.com

Nigrocin-2 Homologue Species of Origin Reference
This compoundOdorrana versabilis nih.gov
Nigrocin-2SCa, -2SCb, -2SCcOdorrana schmackeri
Nigrocin-2LVa, -2LVbOdorrana livida
Nigrocin-2HJOdorrana hejiangensis
Nigrocin-2GRa, -2GRb, -2GRcOdorrana grahami

This table highlights the diversity of Nigrocin-2 peptides discovered in different frog species, forming a basis for comparative studies.

Future research in comparative genomics and proteomics will continue to uncover novel nigrocin variants. nih.gov This natural library of peptides provides a rich resource for structure-activity relationship studies, helping to identify which amino acid substitutions enhance antimicrobial potency, reduce toxicity, or confer activity against specific types of pathogens. This evolutionary insight is invaluable for the rational design of optimized therapeutic peptides based on the this compound template.

Q & A

Q. What longitudinal study designs are suitable for assessing this compound's long-term efficacy and resistance mechanisms?

  • Methodological Answer : Implement adaptive trial designs with serial biopsies in xenograft models. Apply single-cell RNA sequencing at multiple timepoints to track clonal evolution. Use barcoded cell libraries to map resistance mutations and validate via in situ hybridization .

Key Considerations for Methodological Rigor

  • Reproducibility : Share raw datasets, code, and SOPs in public repositories (e.g., Zenodo, GitHub) per FAIR principles .
  • Statistical Validation : Use power analysis to determine sample sizes and apply Bonferroni corrections for multiple comparisons .
  • Ethical Reporting : Adhere to ARRIVE guidelines for preclinical studies and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.